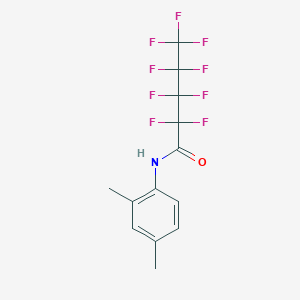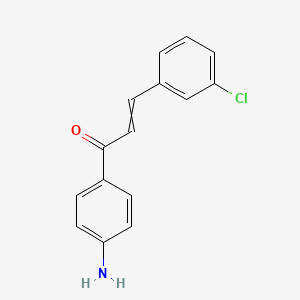
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile: is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a trifluoroacetyl group, and a pentadienenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pentadienenitrile Backbone: The initial step involves the formation of the pentadienenitrile backbone through a series of condensation reactions. This can be achieved by reacting appropriate aldehydes or ketones with nitriles under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions. This step often requires the use of dimethylamine and suitable catalysts to facilitate the reaction.
Addition of the Trifluoroacetyl Group: The final step involves the introduction of the trifluoroacetyl group through acylation reactions. Trifluoroacetic anhydride or trifluoroacetyl chloride can be used as acylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, trifluoroacetic anhydride, suitable catalysts, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in substituted analogs with varying functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It serves as a probe or reagent in biochemical assays to study enzyme activities, protein interactions, and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, triggering signaling cascades that influence cellular functions.
DNA Intercalation: It can intercalate into DNA strands, affecting gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile can be compared with other similar compounds, such as:
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienamide: Similar structure but with an amide group instead of a nitrile group.
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienol: Similar structure but with a hydroxyl group instead of a nitrile group.
5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienone: Similar structure but with a ketone group instead of a nitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1146961-23-0 |
|---|---|
Molekularformel |
C9H9F3N2O |
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3 |
InChI-Schlüssel |
QEBYTZVFLQLFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC=C(C#N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12469937.png)


![4-{[(5-{[4-(4-Tert-butylphenoxy)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12469955.png)
![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B12469957.png)
![1-(3-chlorophenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469960.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12469961.png)

![3-[({2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B12469973.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide](/img/structure/B12469975.png)
![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12470003.png)
![Naphtho[1,2-d][1,3]oxazol-2-ol](/img/structure/B12470010.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470014.png)

